3-(2,5-Dimethoxyphenyl)pyrrolidine

Catalog No.
S700914
CAS No.
938458-95-8
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-Dimethoxyphenyl)pyrrolidine

CAS Number

938458-95-8

Product Name

3-(2,5-Dimethoxyphenyl)pyrrolidine

IUPAC Name

3-(2,5-dimethoxyphenyl)pyrrolidine

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3

InChI Key

CFXGZDPEXFOZFF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2CCNC2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCNC2
  • Chemical Structure and Potential Properties

    The presence of the pyrrolidine ring and the dimethoxyphenyl group suggests 3-(2,5-Dimethoxyphenyl)pyrrolidine could possess basic properties and potential for hydrogen bonding [, ]. These characteristics might be of interest for research in areas like catalysis or material science.

  • Similarity to Existing Molecules

    3-(2,5-Dimethoxyphenyl)pyrrolidine shares some structural features with established pharmaceutically active compounds []. This raises the possibility that it could serve as a starting point for drug discovery efforts, although further research would be necessary to determine its potential biological activity.

3-(2,5-Dimethoxyphenyl)pyrrolidine is an organic compound characterized by its molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of 207.27 g/mol. This compound features a pyrrolidine ring substituted at the 3-position with a 2,5-dimethoxyphenyl group. The presence of methoxy groups on the aromatic ring enhances its lipophilicity and may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Typical of pyrrolidine derivatives. Pyrrolidine is known for its nucleophilic properties, allowing it to undergo electrophilic substitutions with alkyl halides and acyl halides. Additionally, it can engage in cyclization reactions and form derivatives through condensation reactions with carbonyl compounds . The compound may also be involved in reactions that yield more complex structures, such as derivatives with enhanced biological activity.

Research indicates that compounds related to 3-(2,5-Dimethoxyphenyl)pyrrolidine exhibit significant biological activities. For instance, derivatives of 2,5-dimethoxyphenylpiperidines have been identified as selective agonists for the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders . The unique structure of 3-(2,5-Dimethoxyphenyl)pyrrolidine may confer similar receptor interaction profiles, potentially influencing mood and cognitive functions.

The synthesis of 3-(2,5-Dimethoxyphenyl)pyrrolidine can be achieved through several methods:

  • Direct Alkylation: This involves the alkylation of pyrrolidine with a suitable electrophile derived from 2,5-dimethoxyphenol.
  • Cyclization Reactions: Starting materials such as amines and aldehydes can be reacted under acidic or basic conditions to form the pyrrolidine ring.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields for synthesizing pyrrolidine derivatives .

3-(2,5-Dimethoxyphenyl)pyrrolidine has potential applications in medicinal chemistry due to its structural similarity to biologically active compounds. It may serve as a lead compound for developing new drugs targeting serotonin receptors or other relevant biological pathways. Furthermore, it could be utilized in research exploring the pharmacological effects of pyrrolidine derivatives on mood disorders and neuropharmacology.

Interaction studies involving 3-(2,5-Dimethoxyphenyl)pyrrolidine focus on its binding affinity and activity at various neurotransmitter receptors. Preliminary studies suggest that similar compounds can modulate serotonin receptor activity, which may lead to therapeutic effects in treating depression and anxiety disorders . Further research is needed to elucidate the specific interactions and mechanisms of action associated with this compound.

Several compounds share structural similarities with 3-(2,5-Dimethoxyphenyl)pyrrolidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1-(2,5-Dimethoxyphenyl)piperidinePiperidine ring instead of pyrrolidineSelective agonist for serotonin receptors
N-Methyl-3-(2,5-dimethoxyphenyl)pyrrolidineMethyl substitution at nitrogenPotentially altered receptor affinity
3-(4-Methoxyphenyl)pyrrolidineDifferent aromatic substitutionVaries in receptor interaction

The uniqueness of 3-(2,5-Dimethoxyphenyl)pyrrolidine lies in its specific substitution pattern on the aromatic ring and its potential interactions with serotonin receptors compared to other similar compounds.

XLogP3

1.6

Dates

Modify: 2023-08-15

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